molecular formula C8H10N4S B2473895 Methyl({[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methyl})amine CAS No. 1850901-21-1

Methyl({[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methyl})amine

Cat. No.: B2473895
CAS No.: 1850901-21-1
M. Wt: 194.26
InChI Key: NVHKWWMZDABWIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl({[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methyl})amine is a chemical compound with the molecular formula C8H10N4S and a molecular weight of 194.26 g/mol . Its structure is defined by the SMILES string CNCC1=CN=C(S1)N2C=CC=N2 . This compound features a hybrid architecture, incorporating both a 1,3-thiazole and a 1H-pyrazole ring, a structural motif recognized in medicinal chemistry for its potential in creating new bioactive agents . Heterocyclic scaffolds combining thiazole and pyrazole rings are privileged structures in drug discovery due to their diverse biological activities . Scientific literature indicates that such molecular hybrids are investigated as potential antimicrobial and antitumor agents . For instance, related thiazolyl-pyrazole derivatives have been synthesized and evaluated for their promising antifungal and antibacterial properties, while other structural analogs have demonstrated potent anti-proliferative activity against specific cancer cell lines, such as B-cell lymphomas, by inducing cell cycle arrest . The presence of these heterocycles suggests this compound is a valuable building block for researchers developing novel therapeutic candidates, particularly in addressing challenges like antimicrobial resistance . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle the material with appropriate safety precautions, and it is recommended to store the compound at 2-8°C .

Properties

IUPAC Name

N-methyl-1-(2-pyrazol-1-yl-1,3-thiazol-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4S/c1-9-5-7-6-10-8(13-7)12-4-2-3-11-12/h2-4,6,9H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHKWWMZDABWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=C(S1)N2C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1850901-21-1
Record name methyl({[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methyl})amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methyl})amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyrazole derivative with a thiazole precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl({[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups on the pyrazole or thiazole rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions are conducted under controlled temperatures and in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

Structural Properties

Molecular Formula : C8_8H10_{10}N4_4S
Molecular Weight : 194.26 g/mol
CAS Number : 1850901-21-1
SMILES Notation : CNCC1=CN=C(S1)N2C=CC=N2

The compound features a thiazole ring fused with a pyrazole moiety, contributing to its diverse biological properties. The presence of nitrogen and sulfur atoms within its structure enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyrazole moieties often exhibit significant antimicrobial properties. Methyl({[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methyl})amine has been evaluated for its efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli12 µg/mL
S. aureus10 µg/mL
P. aeruginosa15 µg/mL

These results suggest that the compound possesses moderate to good activity against both Gram-positive and Gram-negative bacteria, indicating its potential utility in developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored in various cell lines. In vitro studies indicated that this compound exhibited cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma). The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Case Study on Cytotoxic Effects :

A comparative study assessing the cytotoxic effects of various thiazole derivatives on cancer cell lines demonstrated that this compound showed a significant reduction in cell viability at concentrations above 10 µM.

Pharmacological Insights

Compounds similar to this compound have been reported to interact with various biochemical pathways, leading to diverse pharmacological effects. These include:

  • Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : Inhibition of cell proliferation by interfering with the cell cycle.

Material Science Applications

Recent studies have also explored the use of this compound in material science. Its unique structural properties make it a candidate for synthesizing novel polymers and nanomaterials with enhanced mechanical and thermal properties.

Mechanism of Action

The mechanism of action of Methyl({[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methyl})amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding and other interactions, which are crucial for its activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties/Applications References
Methyl({[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methyl})amine C₈H₁₀N₄S 194.26 Pyrazole-thiazole core, methylamine substituent Pharmaceutical intermediate, ligand design
3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine C₁₄H₁₄N₄S 270.35 Thiazole with p-tolyl group, pyrazole-amine Potential kinase inhibitor scaffold
1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine C₉H₁₁N₃S 193.27 Thiophene instead of thiazole, pyrazole-amine Bioactive molecule (toxicity: H302, H315)
5-Amino-3-methyl-1-phenylpyrazole C₁₀H₁₁N₃ 173.21 Pyrazole with phenyl substituent, no thiazole Intermediate in agrochemical synthesis
Dimethyl[(1,3-thiazol-5-yl)methyl]amine C₆H₁₀N₂S 142.22 Thiazole with dimethylamine, no pyrazole Simplified analog for structure-activity studies

Key Observations :

Core Heterocycles: The target compound uniquely combines pyrazole and thiazole rings, which may enhance binding to biological targets through hydrogen bonding (pyrazole) and hydrophobic interactions (thiazole). 5-Amino-3-methyl-1-phenylpyrazole () lacks the thiazole entirely, limiting its utility in sulfur-dependent interactions .

Substituent Effects: The methylamine group in the target compound introduces a basic nitrogen, which could improve solubility in physiological conditions. Aryl substitutions (e.g., p-tolyl in ) increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Safety and Toxicity: The thiophene-containing analog () is classified as H302 (harmful if swallowed) and H315 (skin irritation), suggesting that sulfur-containing heterocycles may influence toxicity profiles.

Synthetic Utility :

  • Compounds like 3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine () are synthesized via multi-step reactions involving cyclization and coupling, analogous to methods likely used for the target compound. Such protocols often employ catalysts like CuI or Pd(PPh₃)₄ (e.g., ) .

Biological Activity

Methyl({[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methyl})amine, a heterocyclic compound featuring both pyrazole and thiazole rings, has garnered attention for its potential biological activities. This article explores its mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₀N₄S
  • SMILES : CNCC1=CN=C(S1)N2C=CC=N2
  • InChI : InChI=1S/C8H10N4S/c1-9-5-7-6-10-8(13-7)12-4-2-3-11-12/h2-4,6,9H,5H₂,1H₃

The compound's structure is significant as it combines the properties of both pyrazole and thiazole, which are known for their diverse biological activities.

This compound primarily interacts with the enzyme NAMPT (Nicotinamide adenine dinucleotide (NAD+) biosynthetic enzyme) . This enzyme is crucial in the NAD+ salvage pathway, which affects various metabolic processes and cellular functions. The compound's interaction with NAMPT may lead to alterations in NAD+ levels, influencing cellular metabolism and potentially impacting aging and disease processes .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance:

  • Antifungal Activity : A derivative of pyrazole was shown to exhibit significant antifungal activity against Valsa mali, with an effective concentration (EC50) of 0.64 mg/L, outperforming established agents like allicin .
CompoundEC50 (mg/L)Positive ControlControl EC50 (mg/L)
Pyrazole Derivative0.64Allicin26.0
Tebuconazole0.33

Antibacterial Activity

Other derivatives have demonstrated notable antibacterial effects against pathogens such as Pseudomonas syringae. For example:

CompoundMIC90 (mg/L)Positive Control
Pyrazole Derivative1.56Allicin
Bismerthiazol
Streptomycin Sulfate

These findings suggest that this compound and its derivatives could serve as promising candidates for developing new antimicrobial agents .

Case Studies

Several studies have focused on the synthesis and evaluation of pyrazole derivatives for their biological activities:

  • Synthesis and Evaluation : A series of novel pyrazole derivatives were synthesized and evaluated for their antifungal properties. One compound exhibited potent activity against Valsa mali in both in vitro and in vivo settings .
  • Mechanistic Studies : Investigations revealed that these compounds could induce oxidative stress in fungal cells, leading to cell death through mechanisms such as lipid peroxidation and reactive oxygen species accumulation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl({[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methyl})amine, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step reactions, starting with precursors like substituted pyrazoles and thiazoles. For example, thiazole intermediates are functionalized via nucleophilic substitution or cross-coupling reactions. Key steps include:

  • Step 1 : Formation of the thiazole core using Hantzsch thiazole synthesis (condensation of α-haloketones with thioureas).
  • Step 2 : Introduction of the pyrazole moiety via Suzuki-Miyaura coupling or cyclocondensation .
  • Critical parameters : Temperature (60–120°C), solvent polarity (DMF or THF), and catalysts (Pd for coupling reactions). Yields improve with inert atmospheres (N₂/Ar) and controlled pH .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Tools :

  • NMR : ¹H/¹³C NMR confirms regiochemistry of pyrazole and thiazole rings. Pyrazole NH protons resonate at δ 10–12 ppm, while thiazole protons appear at δ 7–8 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H⁺] for C₉H₁₀N₄S: calc. 214.0622, obs. 214.0625) .
  • IR : Stretching frequencies for C-N (1250–1350 cm⁻¹) and C=S (1050–1150 cm⁻¹) confirm functional groups .

Q. What safety protocols are essential when handling this compound?

  • Hazards : Pyrazole-thiazole hybrids may exhibit acute toxicity (oral LD₅₀ > 300 mg/kg in rodents) and skin irritation .
  • Mitigation : Use PPE (gloves, goggles), work in fume hoods, and follow OSHA HCS guidelines (e.g., H302, H315 warnings) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Approach :

  • Docking studies : Use AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs). For example, the thiazole ring may interact with hydrophobic pockets via π-π stacking .
  • QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on pyrazole) with bioactivity (IC₅₀ values) .
    • Validation : Compare computational results with in vitro assays (e.g., enzyme inhibition) .

Q. How do structural modifications (e.g., methylation) alter its pharmacokinetic properties?

  • Case study : Methylation at the pyrazole N-position enhances metabolic stability by reducing CYP450 oxidation.
  • Experimental design :

  • Synthesize analogs (e.g., ethyl or trifluoromethyl derivatives).
  • Assess logP (HPLC) and plasma stability (LC-MS) .
    • Data interpretation : Increased lipophilicity (logP > 2) correlates with improved blood-brain barrier penetration .

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 50–85%)?

  • Root causes : Variability arises from impurities in precursors or incomplete coupling reactions.
  • Solutions :

  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).
  • Analytical monitoring : TLC or in-situ IR tracks reaction progress .

Q. How can crystallography (e.g., SHELX) elucidate its 3D structure and intermolecular interactions?

  • Procedure :

  • Grow single crystals via slow evaporation (solvent: DCM/hexane).
  • Collect X-ray data (Mo-Kα radiation, λ = 0.71073 Å).
  • Refine with SHELXL: R-factor < 0.05 indicates high accuracy .
    • Insights : Hydrogen bonds between amine groups and solvent molecules stabilize the lattice .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.